2,6-Dichloro-3H-pyrimidin-4-one
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Overview
Description
2,6-Dichloro-3H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer properties by interacting with various cellular targets .
Mode of Action
For instance, some pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Biochemical Pathways
For example, they can up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 .
Result of Action
Some pyrimidine derivatives have been found to induce apoptosis and cause cell cycle arrest at the g1/s phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3H-pyrimidin-4-one typically involves the chlorination of pyrimidin-4-one. One common method includes the reaction of pyrimidin-4-one with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) or ethanol (EtOH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,6-Dichloro-3H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3H-pyrimidin-4-one
- 2,6-Dichloropyrimidine
- 4,6-Dichloropyrimidine
Comparison
Compared to similar compounds, 2,6-Dichloro-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For example, the presence of chlorine atoms at positions 2 and 6 enhances its ability to undergo substitution reactions, making it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
2,4-dichloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOAKRQJOOIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396205 |
Source
|
Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120977-94-8 |
Source
|
Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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